(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine is an organic compound with the molecular formula C10H16N2O It is characterized by the presence of a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 5-methylisoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of appropriate precursors such as 3-methyl-2-butanone and hydroxylamine hydrochloride under acidic conditions.
Cyclopentyl Group Introduction: The cyclopentyl group can be introduced via a Grignard reaction, where cyclopentylmagnesium bromide reacts with a suitable electrophile.
Methanamine Attachment: The final step involves the attachment of the methanamine group to the cyclopentyl ring, which can be achieved through reductive amination using reagents like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the isoxazole ring or the methanamine group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products:
Oxidation Products: Oxides or imines.
Reduction Products: Reduced derivatives of the isoxazole ring or methanamine group.
Substitution Products: Compounds with substituted nucleophiles at the methanamine position.
Wissenschaftliche Forschungsanwendungen
(1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(1-(5-Methylisoxazol-3-yl)cyclohexyl)methanamine: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
(1-(5-Methylisoxazol-3-yl)cyclopropyl)methanamine: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
Uniqueness: (1-(5-Methylisoxazol-3-yl)cyclopentyl)methanamine is unique due to its specific combination of the cyclopentyl group and the 5-methylisoxazole ring, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H16N2O |
---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
[1-(5-methyl-1,2-oxazol-3-yl)cyclopentyl]methanamine |
InChI |
InChI=1S/C10H16N2O/c1-8-6-9(12-13-8)10(7-11)4-2-3-5-10/h6H,2-5,7,11H2,1H3 |
InChI-Schlüssel |
LSMYRAPWUJODLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)C2(CCCC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.